molecular formula C9H10N2 B2918057 2-[4-(Aminomethyl)phenyl]acetonitrile CAS No. 1784785-25-6

2-[4-(Aminomethyl)phenyl]acetonitrile

Cat. No.: B2918057
CAS No.: 1784785-25-6
M. Wt: 146.193
InChI Key: VDAACASZHZYJJX-UHFFFAOYSA-N
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Description

Structural and Synthetic Significance of the Phenylacetonitrile (B145931) Scaffold

The phenylacetonitrile scaffold, also known as benzyl (B1604629) cyanide, is a fundamental structure in organic chemistry. nih.govlgcstandards.com It consists of a phenyl group attached to a methylene (B1212753) carbon, which in turn is bonded to a nitrile group (-C≡N). nih.gov This structure is the basis for a wide range of derivatives and is a key intermediate in the synthesis of pharmaceuticals, dyes, agrochemicals, and other specialty chemicals. google.commarketresearchfuture.com

The significance of the phenylacetonitrile scaffold lies in the reactivity of its constituent parts. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions. The methylene group adjacent to both the phenyl ring and the nitrile group is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylation. google.com

Phenylacetonitriles are synthesized through various methods. A common industrial approach involves the reaction of a benzyl halide with an alkali metal cyanide. google.com However, this method can be challenging on a large scale due to long reaction times and the thermal instability of the products. google.com Alternative methods, including electrochemical activation of benzylic positions followed by cyanation, have been developed to provide more sustainable and scalable routes. researchgate.net

Table 1: Physicochemical Properties of Phenylacetonitrile

Property Value
Molecular Formula C₈H₇N
Molecular Weight 117.15 g/mol nih.gov
Appearance Colorless oily liquid nih.gov
Boiling Point 233.5 °C cas.org
Melting Point -23.8 °C cas.org
Density 1.0214 g/cm³ at 15 °C cas.org

This interactive table provides a summary of the key physicochemical properties of the parent compound, Phenylacetonitrile.

Overview of Research Trajectories for 2-[4-(Aminomethyl)phenyl]acetonitrile

Research involving this compound primarily focuses on its utility as a chemical intermediate. The presence of a primary amine and a reactive nitrile group on the same molecule allows it to be a versatile starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic structures.

Derivatives of this compound are being explored for their potential biological activities. For instance, related structures have been investigated for their role in the development of kinase inhibitors and as antagonists for immune checkpoint proteins like PD-L1. acs.org While direct biological studies on this compound itself are not extensively documented in the provided results, its role as a precursor is crucial. The aminomethyl group can be modified to introduce various functionalities, expanding its utility in drug design and development. acs.org The core structure is a key component in building molecules that are evaluated for therapeutic potential. acs.org

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-(4-(aminomethyl)phenyl)acetonitrile
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
InChI Key VDAACASZHZYJJX-UHFFFAOYSA-N

This interactive table summarizes the key chemical identifiers for this compound.

Current Challenges and Opportunities in the Field

A significant challenge in the broader field of phenylacetonitrile synthesis is scalability and sustainability. Traditional methods often require long reaction times and can generate significant waste, which is problematic for industrial applications. google.com For substituted phenylacetonitriles like this compound, achieving high yields and purity can be complex due to the potential for side reactions involving the multiple functional groups.

However, these challenges also present opportunities for innovation. There is a growing interest in developing greener and more efficient synthetic methodologies. researchgate.net This includes the use of novel catalytic systems and exploring electrochemical synthesis, which can offer milder reaction conditions and improved selectivity. researchgate.net

The opportunity for this compound lies in its potential as a scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Its bifunctional nature allows for the systematic creation of a wide array of derivatives. As the demand for novel therapeutic agents and functional materials grows, the importance of versatile building blocks like this compound is expected to increase, driving further research into its synthesis and applications. marketresearchfuture.com The exploration of its derivatives as potential n-type organic semiconductors also highlights new avenues for research in materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAACASZHZYJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 4 Aminomethyl Phenyl Acetonitrile

Reactions Involving the Nitrile Group

The cyano group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org It can undergo hydrolysis, reduction, and participate in the formation of heterocyclic systems.

The hydrolysis of the nitrile group in 2-[4-(aminomethyl)phenyl]acetonitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This process can be catalyzed by either acid or base. libretexts.orglibretexts.org

In the first stage of hydrolysis, the nitrile is converted to an amide, 2-[4-(aminomethyl)phenyl]acetamide. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.orglibretexts.org Subsequent proton transfer and tautomerization yield the amide. chemistrysteps.compressbooks.pub Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org It is possible to isolate the intermediate amide by carefully controlling the reaction conditions, such as temperature, reaction time, or by using specific reagents like hydrogen peroxide with a catalytic amount of base. reddit.comlibretexts.org

More vigorous or prolonged hydrolysis, especially under strong acidic or basic conditions, will convert the intermediate amide into the corresponding carboxylic acid, [4-(aminomethyl)phenyl]acetic acid. libretexts.orgebsco.com In an acidic medium, the final products are the carboxylic acid and an ammonium (B1175870) salt, whereas alkaline hydrolysis yields a carboxylate salt and ammonia (B1221849) gas. libretexts.org

Table 1: Hydrolysis of the Nitrile Group
Reaction TypeReagents & ConditionsProductReference
Partial Hydrolysis (Amide Formation)H₂O, H⁺ (mild conditions, controlled time/temp)2-[4-(Aminomethyl)phenyl]acetamide reddit.com
Partial Hydrolysis (Amide Formation)H₂O₂, NaOH (catalytic)2-[4-(Aminomethyl)phenyl]acetamide reddit.com
Complete Hydrolysis (Acid Formation)H₂O, H⁺ (e.g., HCl, H₂SO₄), heat[4-(Aminomethyl)phenyl]acetic acid libretexts.org
Complete Hydrolysis (Carboxylate Formation)H₂O, NaOH, heatSodium 2-[4-(aminomethyl)phenyl]acetate libretexts.org

The nitrile group can be completely reduced to a primary amine, a transformation that converts this compound into 2-[4-(aminomethyl)phenyl]ethanamine. This reduction is a valuable method for synthesizing primary amines by adding a -CH₂NH₂ unit. ebsco.comchemguide.co.uk

Several reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org Catalytic hydrogenation is another widely used and often more economical method. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added during catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com Other reagents like borane (B79455) complexes (e.g., BH₃-THF) can also be used. commonorganicchemistry.com

Table 2: Reduction of the Nitrile Group
Reducing AgentTypical ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF; 2. H₂O/H⁺ workup2-[4-(Aminomethyl)phenyl]ethanamine libretexts.orgchemguide.co.uk
Catalytic Hydrogenation (H₂)Raney Nickel, Palladium (Pd), or Platinum (Pt) catalyst; pressure2-[4-(Aminomethyl)phenyl]ethanamine wikipedia.org
Borane-Tetrahydrofuran (BH₃-THF)THF, heat2-[4-(Aminomethyl)phenyl]ethanamine commonorganicchemistry.com

The nitrile functionality is a key building block in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netsciencescholar.us While specific examples involving this compound are not extensively detailed, the general reactivity patterns of arylacetonitriles can be applied. The nitrile group and the adjacent benzylic methylene (B1212753) group can participate in cyclization reactions to form fused ring systems.

For instance, arylacetonitriles can react with various reagents to form heterocycles such as pyrimidines, thiazoles, or triazoles. researchgate.net These syntheses often involve condensation reactions where the active methylene group and the nitrile nitrogen act as nucleophiles or are incorporated into the new ring structure. Such transformations are crucial in medicinal chemistry, as N-fused heterocyclic compounds are prevalent in pharmaceuticals. sciencescholar.usnih.gov

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a nucleophilic site that readily participates in a wide array of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation: The primary amine can be easily acylated by reacting with carboxylic acid derivatives like acid chlorides or anhydrides to form stable amide linkages. numberanalytics.com This reaction is fundamental in peptide synthesis and the creation of various functional materials. numberanalytics.com The reaction of this compound with an acylating agent such as acetyl chloride would yield N-{[4-(cyanomethyl)phenyl]methyl}acetamide.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts. Phase-transfer catalysis is an effective method for the alkylation of compounds containing an active methylene group, such as phenylacetonitrile (B145931), and similar principles can be applied to the amine group. orgsyn.orgresearchgate.net

Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic ring can be achieved through methods like palladium-catalyzed cross-coupling reactions. nih.govcam.ac.uk These modern synthetic methods allow for the arylation of primary and secondary amines with aryl halides or arylboronic esters, providing access to N-aryl derivatives. cam.ac.ukresearchgate.net

Table 3: Reactions of the Primary Aminomethyl Group
Reaction TypeTypical ReagentsProduct TypeReference
AcylationAcid chlorides (RCOCl), Anhydrides ((RCO)₂O)Amide numberanalytics.com
AlkylationAlkyl halides (R-X)Secondary/Tertiary Amine researchgate.net
ArylationAryl halides (Ar-X), Pd catalystN-Arylamine nih.govcam.ac.uk

Imine Formation: Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction of this compound with an aldehyde or ketone would result in a product containing a C=N double bond. This reaction proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org The reaction rate is pH-dependent, typically being fastest around a pH of 5. libretexts.org

Amide Formation: As mentioned in acylation (3.2.1), the most common way to form an amide linkage at the primary amine is by reacting it with a carboxylic acid or its derivative. numberanalytics.com Direct reaction with a carboxylic acid requires coupling agents (e.g., DCC, HATU) or high temperatures to facilitate the dehydration process. numberanalytics.comyoutube.com The resulting amide bond is a highly stable and common functional group in biologically active molecules. nih.gov

Other Linkages: The primary amine can also react with other electrophiles to form different types of nitrogen-containing linkages. For example, reaction with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides, and reaction with isocyanates (R-N=C=O) produces ureas. These transformations further highlight the versatility of the aminomethyl group in synthetic applications.

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a suitable precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions. These reactions are fundamental in medicinal chemistry for the construction of novel drug candidates.

One key transformation involves the intramolecular cyclization to form isoquinoline (B145761) derivatives. This can be achieved through various synthetic strategies. For instance, under specific conditions, the aminomethyl group can attack the nitrile carbon, leading to the formation of a dihydroisoquinoline ring system. Further oxidation or rearrangement can then yield the aromatic isoquinoline core.

Another important application is in multicomponent reactions, where the amine and nitrile functionalities can react with other reagents in a single pot to construct complex heterocyclic systems. For example, in the presence of a suitable carbonyl compound and a catalyst, this compound can participate in cascade reactions to form fused heterocyclic structures containing piperidine (B6355638) or pyridine (B92270) rings. nih.gov These reactions are highly efficient in building molecular complexity from simple starting materials.

Radical cyclization is another powerful tool for the synthesis of heterocyclic compounds from precursors like this compound. beilstein-journals.org By generating a radical at a specific position, intramolecular cyclization onto the phenyl ring or the nitrile group can be initiated, leading to the formation of spirocyclic or fused ring systems. nih.gov The regioselectivity of these reactions can often be controlled by the choice of radical initiator and reaction conditions. beilstein-journals.org

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from this compound and the types of reactions involved:

Heterocyclic ScaffoldReaction TypeKey Intermediates
DihydroisoquinolinesIntramolecular CyclizationIminium ion
Fused PiperidinesMulticomponent CascadeOxocarbenium/Iminium ion
SpiroindolinesRadical CyclizationAmidyl radical

Reactivity of the Phenyl Ring and its Functionalization

Common functionalization reactions of the phenyl ring include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts. The position of substitution will be directed by the existing substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the phenyl ring using an appropriate acyl or alkyl halide and a Lewis acid catalyst.

The reactivity of the phenyl ring can also be exploited in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For these transformations, the phenyl ring would first need to be functionalized with a suitable group, such as a halogen or a triflate, to act as a coupling partner.

Oxidation and Reduction Profiles

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation:

The primary amino group can be oxidized to various functional groups, including imines, oximes, or, under harsher conditions, nitro groups. The specific product will depend on the oxidizing agent and the reaction conditions employed. For instance, mild oxidizing agents may lead to the formation of the corresponding imine, while stronger oxidants could lead to the cleavage of the C-N bond.

The acetonitrile (B52724) group is generally stable to oxidation. However, under specific enzymatic conditions, such as in the presence of cytochrome P-450, acetonitrile can be oxidized to produce cyanide. nih.gov

Reduction:

The most common reduction reaction for this compound involves the conversion of the nitrile group to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction yields the corresponding diamine, 2-[4-(aminomethyl)phenyl]ethanamine, a valuable building block in its own right.

The phenyl ring can also be reduced under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, to yield the corresponding cyclohexyl derivative.

The following table provides a summary of the key oxidation and reduction transformations of this compound:

Functional GroupTransformationReagents/ConditionsProduct Functional Group
AminomethylOxidationMild oxidizing agentsImine
NitrileReductionLiAlH₄, Catalytic HydrogenationPrimary Amine
Phenyl RingReductionHigh-pressure H₂, Rh/C or Ru/CCyclohexyl

Synthesis and Characterization of Derivatives and Structurally Modified Analogs

Amide and Carboxamide Derivatives

The generation of amide and carboxamide derivatives from the aminomethylphenylacetonitrile scaffold has been a key area of focus, leading to the creation of diverse chemical libraries.

Design and Synthesis of (4-Alkoxyphenyl)glycinamides

A series of novel (4-alkoxyphenyl)glycinamides have been designed and synthesized, utilizing the 2-aminomethylphenyl scaffold as a foundational element. nih.govacs.orgnih.gov The general synthetic approach begins with the Boc-protection of the amino group in an appropriate phenylglycine methyl ester. nih.gov Subsequent etherification, often via a Mitsunobu reaction, introduces various alkoxy side chains to the phenolic hydroxyl group. nih.gov

Following the introduction of the desired alkoxy group, the Boc protecting group is removed from the amine. The resulting free amine is then coupled with a suitable carboxylic acid, such as (S)-2-phenylpropionic acid, using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to yield the final glycinamide (B1583983) derivatives. nih.gov The ester functional group can be converted into a hydrazide by treatment with hydrazine (B178648) hydrate (B1144303), which serves as a precursor for further heterocyclic synthesis. nih.gov Structure-activity relationship (SAR) studies on these compounds have indicated that agonist activity is often correlated with the lipophilicity of the alkoxy side chain. nih.gov For instance, derivatives featuring (S)-2-methylbutyl and cyclobutylmethyl groups have demonstrated a favorable balance between potency and lipophilicity. nih.gov

Compound TypeKey Synthetic StepsReagents/ConditionsReference
(4-Alkoxyphenyl)glycinamidesBoc-protection of amineDi-tert-butyl dicarbonate (B1257347) (Boc)2O nih.gov
Mitsunobu reaction for etherificationAppropriate alcohol, DIAD, PPh3 nih.gov
Boc deprotectionTrifluoroacetic acid (TFA) nih.gov
Amide couplingCarboxylic acid, HBTU nih.gov

Development of 4-(Aminomethyl)benzamide (B1271630) Analogs

Directed libraries of 4-(aminomethyl)benzamide analogs have been synthesized to explore structural variations. nih.govbohrium.com A general synthetic method involves the initial treatment of 4-(bromomethyl)benzoic acid esters with various cyclic amines, such as piperidine (B6355638), morpholine, or 4-methylpiperazine, to produce 4-(aminomethyl)benzoic acid esters. nih.gov

These esters then undergo basic hydrolysis to yield the corresponding benzoic acids. Subsequent conversion to the more reactive benzoyl chlorides is achieved by refluxing in thionyl chloride. nih.gov These activated acyl chlorides are then reacted with a diverse range of amines to generate the final 4-(aminomethyl)benzamide analogs. nih.govcdc.govacs.org This synthetic route has allowed for the preparation of a wide variety of structures, including conformationally restrained indoline (B122111) derivatives. nih.govresearchgate.net

Compound IDKey Structural FeatureSynthetic PrecursorReference
General AnalogVariable cyclic amine4-(Bromomethyl)benzoic acid ester nih.gov
Indoline Series (41-50)Conformationally restrainedIntermediate benzoyl chlorides nih.gov
Compound 32Superior inhibitor profileIntermediate benzoyl chlorides nih.govresearchgate.net
Compound 35Superior inhibitor profileIntermediate benzoyl chlorides nih.govresearchgate.net

Heterocyclic Derivatives Containing the Aminomethylphenylacetonitrile Core

The aminomethylphenylacetonitrile structure has been successfully integrated into various heterocyclic ring systems, expanding its chemical diversity.

Oxadiazole Derivatives

Bioisosteric 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from precursors derived from the aminomethylphenyl scaffold. nih.govacs.orgresearchgate.net The synthesis typically begins with the conversion of an ester, such as one derived from 4-hydroxyphenylacetic acid, into its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. nih.gov

These hydrazides are key intermediates that are subsequently condensed with reagents like trimethyl orthoformate, trimethyl orthoacetate, or cyanogen (B1215507) bromide to furnish the target 1,3,4-oxadiazole rings. nih.gov This cyclization step is a common and effective method for forming the oxadiazole heterocycle. jchemrev.comnih.gov The resulting 5-amino-1,3,4-oxadiazole derivatives have been noted for their improved potency and lower lipophilicity compared to their parent compounds. nih.govnih.govrti.org

Quinazolinone and Quinazoline (B50416) Derivatives

The synthesis of quinazolinone and quinazoline derivatives often involves the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. researchgate.netgoogle.comnih.gov A common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with various nucleophiles like semicarbazide (B1199961) hydrochloride or cyanoacetohydrazide. researchgate.net Another established route is the Niementowski synthesis, which involves the condensation of anthranilic acids with amides. nih.gov

While direct synthesis from 2-[4-(aminomethyl)phenyl]acetonitrile is not explicitly detailed, the aminomethylphenyl moiety can be incorporated into the quinazoline scaffold. This can be achieved by using a suitably functionalized anthranilic acid or 2-aminobenzylamine bearing the aminomethylphenylacetonitrile group as a starting material in these established synthetic protocols. researchgate.net The versatility of these methods allows for the preparation of a wide array of substituted quinazolines. researchgate.netopenmedicinalchemistryjournal.com

Thiadiazole and Triazole Derivatives

Thiadiazole and triazole heterocycles can be synthesized through various cyclization strategies. The 1,3,4-thiadiazole (B1197879) ring is frequently prepared from thiosemicarbazide (B42300) precursors. ijnrd.org For instance, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under acidic conditions can yield 1,3,4-thiadiazole derivatives. ijnrd.org Alternatively, reaction of alkylidenecarbodithioates with hydrazonoyl halides also produces the 1,3,4-thiadiazole ring system. nih.gov

The 1,2,4-triazole (B32235) ring is often formed from the same thiosemicarbazide intermediates via intramolecular cyclization under basic conditions. ijnrd.org Another approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized. nih.gov The aminomethylphenylacetonitrile core can be integrated into these structures by using a hydrazide or amine derivative of the scaffold as a starting point for the synthesis of the necessary thiosemicarbazide or other key intermediates.

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing molecular properties by replacing a functional group with another that has similar physical or chemical characteristics. drughunter.com For this compound, bioisosteric modifications can be applied to several parts of the molecule to modulate its characteristics.

Classical Bioisosteres:

Nitrile Group Replacement: The nitrile (-C≡N) group can be replaced with other electron-withdrawing groups of similar size, such as a trifluoromethyl (-CF₃) group or an acetyl (-COCH₃) group. Halogens like chlorine or bromine can also be considered.

Amine Group Modification: The primary amine (-NH₂) can be replaced with a hydroxyl (-OH) or thiol (-SH) group, which are also monovalent and can act as hydrogen bond donors. uniroma1.it

Non-Classical Bioisosteres:

Phenyl Ring Equivalents: The central phenyl ring can be replaced with various five- or six-membered heterocyclic rings (e.g., pyridine (B92270), thiophene, pyrazole). This modification can significantly alter the molecule's electronic distribution, solubility, and metabolic stability. u-tokyo.ac.jp

Scaffold Hopping: This advanced strategy involves replacing the entire aminomethylphenylacetonitrile core with a structurally distinct scaffold that maintains a similar spatial arrangement of key functional groups. For instance, a rigid bicyclic system could be used to mimic the orientation of the aminomethyl and cyanoethyl substituents. nih.gov The goal is to discover novel molecular frameworks with improved properties. nih.gov

Table 2: Examples of Bioisosteric Replacements for this compound

Original Group/ScaffoldBioisosteric ReplacementRationale
Nitrile (-C≡N)Tetrazole ringMimics the acidic properties and steric profile of a carboxylic acid isostere.
Phenyl RingPyridine RingIntroduces a nitrogen atom, altering H-bonding capacity and polarity.
Phenyl RingBicyclo[1.1.1]pentaneActs as a rigid, non-aromatic bioisostere to improve metabolic stability. nih.gov
Aminomethyl (-CH₂NH₂)Hydroxymethyl (-CH₂OH)Replaces a basic group with a polar, neutral group, altering ionization state.

Conformationally Restricted Analogs and Their Synthesis

The flexibility of the side chains in this compound allows the molecule to adopt numerous conformations. Synthesizing conformationally restricted analogs, where this flexibility is reduced, is a valuable tool for understanding structure-activity relationships. nih.gov By locking the molecule into a specific shape, researchers can investigate the biologically active conformation.

Synthetic strategies to achieve conformational restriction often involve incorporating the flexible side chains into a new ring system. For example, the aminomethyl and acetonitrile (B52724) groups could be cyclized to form a lactam or a piperidone ring fused to the phenyl ring. Another approach involves using rigid scaffolds, such as bicyclo[3.1.0]hexane, to constrain the geometry of the substituents in a defined North or South-type conformation, similar to strategies used for nucleoside analogs. nih.gov

The synthesis of such analogs requires multi-step procedures. A representative synthesis might start with a pre-formed rigid core, followed by the sequential introduction of the necessary functional groups. These syntheses can be challenging but provide crucial insights into the spatial requirements for biological activity. nih.gov

Table 3: Approaches to Conformational Restriction

StrategyDescriptionExample Synthetic Precursor
CyclizationForming a new ring that incorporates the aminomethyl and/or acetonitrile side chains.4-amino-indan-1-one
Incorporation into a RingAttaching the phenylacetonitrile (B145931) moiety to a pre-existing rigid cyclic or polycyclic system.Substituted adamantane (B196018) or cubane
Introduction of Double BondsCreating C=C double bonds within the side chains to limit rotation.(E/Z)-4-(aminomethyl)cinnamonitrile
Use of Rigid ScaffoldsEmploying scaffolds like bicycloalkanes to control the spatial orientation of functional groups. nih.govBicyclo[2.2.1]heptane derivative

Exploration of Substitution Patterns and Their Effects

The systematic substitution on the phenyl ring of this compound is a key strategy to fine-tune its properties. The nature and position of substituents can have a profound impact on the molecule's electronics, lipophilicity, and steric profile, which in turn can influence its biological activity. mdpi.com

Researchers often explore a range of substituents, including:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (F, Cl, Br) decrease the electron density of the ring.

The position of the substituent (ortho, meta, or para relative to the existing side chains) is also critical. For instance, an ortho-substituent can introduce steric hindrance that may force the side chains into a specific conformation. A para-substituent (relative to one side chain) would be meta to the other, influencing electronic effects differently. The structure-activity relationship (SAR) studies derived from these explorations are vital for optimizing lead compounds. nih.gov

Table 4: Hypothetical Substitution Patterns and Their Potential Effects

Position of Substitution (relative to -CH₂CN)SubstituentTypePredicted Effect
Ortho (Position 2 or 6)-CH₃ (Methyl)EDGMay introduce steric hindrance, restricting side-chain rotation.
Ortho (Position 2 or 6)-F (Fluoro)EWGCan alter pKa of the aminomethyl group and engage in specific H-bonds.
Meta (Position 3 or 5)-OCH₃ (Methoxy)EDGIncreases electron density and may improve metabolic stability.
Meta (Position 3 or 5)-CF₃ (Trifluoromethyl)EWGSignificantly increases lipophilicity and acts as a metabolic blocker.

Role As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Application in the Synthesis of Pharmaceutical Scaffolds and Bioactive Entities

The phenylacetonitrile (B145931) moiety is a well-established structural component in many biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis. chemcomplex.comgoogle.com The presence of both an amino and a nitrile group in 2-[4-(Aminomethyl)phenyl]acetonitrile enhances its utility, enabling its incorporation into diverse molecular architectures with potential therapeutic applications. ontosight.ai

The primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines, which can then be further modified. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This reactivity makes the compound a valuable starting material for creating libraries of compounds for drug discovery. nih.gov

A notable application of related structures is in the synthesis of adenosine (B11128) receptor agonists. nih.gov Adenosine receptors, particularly the A2A subtype, are significant targets in the treatment of conditions like Parkinson's disease, inflammation, and cardiac issues. nih.gov Molecules containing the phenylacetonitrile scaffold have been utilized to construct potent and selective agonists for these receptors. The aminomethyl group on the phenyl ring provides a convenient handle for attaching the molecule to other pharmacophoric elements, such as the ribose moiety of adenosine analogs.

Table 1: Examples of Bioactive Scaffolds Derived from Phenylacetonitrile Intermediates

Bioactive Scaffold/Compound Class Therapeutic Target/Application Role of Phenylacetonitrile Moiety
Substituted Adenosine Analogs Adenosine Receptors (e.g., A2A, A3) Forms the core structure for side-chain modification, influencing receptor affinity and selectivity. bohrium.com
Quinoline Derivatives PI3K/mTOR Inhibitors Serves as a key intermediate for building the substituted phenyl portion of the inhibitor. researchgate.net
Thiophene-based PD-L1 Antagonists PD-1/PD-L1 Pathway (Cancer Immunotherapy) Used in the synthesis of side chains that interact with key residues in the protein's binding pocket. acs.org
Hydantoins Various (e.g., anticonvulsants) Can be synthesized via the Bucherer-Bergs reaction, where a phenylacetonitrile derivative could act as a precursor. mdpi.com

Utility in the Preparation of Advanced Organic Materials

The bifunctional nature of this compound makes it a promising candidate as a monomer or cross-linking agent in the synthesis of advanced polymers and functional materials. The distinct reactivity of the aminomethyl and cyanomethyl groups allows for the creation of polymers with tailored properties.

For instance, the aminomethyl group can participate in step-growth polymerization reactions with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The pendant nitrile group would remain available for post-polymerization modification. This nitrile functionality can be used to alter the polymer's physical properties (e.g., polarity, solubility) or to introduce other functional groups through chemical transformation.

This approach facilitates the synthesis of bifunctional polymers, where one functional group is part of the polymer backbone and the other is a pendant group. rsc.org Such materials are of interest for applications in coatings, adhesives, and specialty plastics. Furthermore, the ability to create block copolymers with distinct segments derived from different polymerization mechanisms is a key strategy in materials science. rsc.org A monomer like this compound could potentially be used to create polymer blocks that can then initiate a different type of polymerization, leading to complex macromolecular architectures. nih.gov

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer Type Polymerization Reaction Role of this compound Potential Properties/Applications
Polyamides Polycondensation Serves as a diamine monomer (after reduction of nitrile) or an amino-acid type monomer (after hydrolysis of nitrile). High-performance plastics, fibers.
Polyureas Polyaddition Acts as a diamine monomer with diisocyanates. Elastomers, foams, adhesives.
Functional Polyacrylates Post-polymerization modification Grafted onto a polymer backbone via its amine group. Modified surface properties, reactive coatings.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.govnih.gov The structure of this compound, with its nucleophilic amine and electrophilic nitrile (upon activation), makes it an ideal substrate for various MCRs.

For example, it could serve as the amine component in the Strecker synthesis to produce complex α-amino nitriles, which are precursors to non-natural amino acids. mdpi.com In this reaction, the aminomethyl group would react with an aldehyde and a cyanide source to form a new stereocenter.

Similarly, it could participate in the Bucherer-Bergs reaction , which synthesizes hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source. nih.gov The primary amine of this compound could replace ammonia (B1221849) in this process, leading to N-substituted hydantoins, which are common scaffolds in medicinal chemistry.

The integration of this building block into MCRs provides a direct route to novel heterocyclic systems. scilit.comwindows.net The combination of the phenylacetonitrile core with the reactive aminomethyl side chain allows for the creation of complex molecular frameworks that would otherwise require lengthy, linear synthetic sequences. diva-portal.org

Strategic Intermediate in Convergent and Divergent Synthesis Pathways

The dual functionality of this compound makes it a strategic intermediate for both convergent and divergent synthetic strategies, which are designed to improve the efficiency of complex molecule synthesis. wikipedia.org

Divergent Synthesis: This strategy begins with a common starting material and, through a series of reactions, generates a library of structurally diverse compounds. nih.govwikipedia.org this compound is an excellent substrate for divergent synthesis because its two functional groups can be manipulated independently. For example, the aminomethyl group can be reacted with a variety of acyl chlorides to produce a set of amides. Each of these amides can then be subjected to reactions involving the nitrile group, such as reduction or hydrolysis, to create a large and diverse library of final products from a single, common intermediate. nih.govbroadinstitute.org This approach is highly efficient for exploring structure-activity relationships in drug discovery. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 2-[4-(Aminomethyl)phenyl]acetonitrile.

Proton (¹H) NMR: The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct resonances for the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the amine (NH₂) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating aminomethyl group. The two methylene groups, being in different chemical environments (one adjacent to the phenyl ring and nitrile, the other adjacent to the phenyl ring and amine), will resonate at different chemical shifts. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature. pdx.edu

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, six distinct signals are anticipated in a proton-decoupled spectrum: one for the nitrile carbon, two for the methylene carbons, and four for the aromatic carbons (two protonated and two quaternary). The chemical shifts are highly characteristic; for instance, the nitrile carbon (C≡N) is expected to appear in a specific downfield region, while sp³ hybridized carbons of the methylene groups will be found further upfield. openstax.org The signals for carbonyl carbons are typically the furthest downfield, ranging from 170-220 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound.
¹H NMR Data¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
Ar-H (2H)~7.35dC≡N~118
Ar-H (2H)~7.28dAr-C (quaternary)~138
Ar-CH₂-NH₂~3.85sAr-C (quaternary)~130
Ar-CH₂-CN~3.75sAr-CH~129
-NH₂~1.5-2.5br sAr-CH~128
Ar-CH₂-NH₂~45
Ar-CH₂-CN~23

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by establishing relationships between different nuclei. mnstate.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net In this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their neighboring relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms. wikipedia.org An HMQC or HSQC spectrum would definitively link the proton signals of the two methylene groups and the aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. ipb.pt This is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations from the protons of the aminomethyl group (Ar-CH₂-NH₂) to the adjacent aromatic carbons and the quaternary aromatic carbon. Similarly, protons of the cyanomethyl group (Ar-CH₂-CN) would show correlations to their neighboring aromatic carbons, the quaternary carbon, and, crucially, the nitrile carbon, thus confirming the connectivity of the entire molecular framework.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. nih.gov

For this compound (C₉H₁₀N₂), the nominal molecular weight is 146.19 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 146 or 147, respectively. The fragmentation pattern is dictated by the structure, with cleavage often occurring at the weakest bonds or to form the most stable fragments. Common fragmentation pathways could involve the loss of the aminomethyl group or cleavage of the benzylic C-C bond, which is a characteristic fragmentation pathway for such compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. The calculated exact mass for the protonated molecule [C₉H₁₀N₂ + H]⁺ is 147.0917, and HRMS would be able to confirm this value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound.
SpeciesFormulaCalculated Exact Mass (m/z)Possible Origin
[M+H]⁺C₉H₁₁N₂⁺147.0917Protonated Molecular Ion
[M]⁺C₉H₁₀N₂⁺˙146.0844Molecular Ion
[M-NH₂]⁺C₉H₉N⁺131.0730Loss of amino radical
[M-CH₂NH₂]⁺C₈H₇N⁺˙117.0578Loss of aminomethyl radical
[C₈H₈]⁺˙C₈H₈⁺˙104.0626Fragment from benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. lumenlearning.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group typically shows two medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The nitrile group (-C≡N) exhibits a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is observed just below 3000 cm⁻¹. vscht.cz Finally, characteristic C=C stretching absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. tu.edu.iq

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)
Aromatic C-H StretchAromatic Ring3000 - 3100
Aliphatic C-H StretchMethylene (-CH₂)2850 - 3000
C≡N StretchNitrile2240 - 2260
N-H BendPrimary Amine (-NH₂)1590 - 1650
C=C StretchAromatic Ring1450 - 1600

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the electron density and thus the precise positions of atoms in the crystal lattice. researchgate.net This provides accurate measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly documented, analysis of a structurally related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, illustrates the power of this technique. researchgate.net For that molecule, X-ray analysis revealed that the benzene ring and the acetonitrile (B52724) group are nearly coplanar. researchgate.net A crystallographic study of this compound would similarly determine the conformation of the aminomethyl and cyanomethyl groups relative to the phenyl ring. Furthermore, it would provide crucial information about intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates how the molecules pack together in the crystal. researchgate.net

Chromatographic Purity Assessment and Isolation Techniques

The assessment of purity and the isolation of this compound from reaction mixtures or for analytical quantification relies on modern chromatographic techniques. These methods separate the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to the presence of both nonpolar (the phenyl ring) and polar (aminomethyl and nitrile) functional groups.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 alkyl-silica column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile and water, often with additives like formic acid or phosphoric acid to improve peak shape and control the ionization state of the basic aminomethyl group. sielc.com For applications compatible with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. lcms.cz The separation mechanism involves the partitioning of the analyte between the stationary phase and the mobile phase; more polar components elute earlier, while less polar components are retained longer.

The choice of organic modifier in the mobile phase, such as acetonitrile versus methanol (B129727), can influence separation selectivity. shimadzu.com Acetonitrile is often favored for its low UV absorbance at short wavelengths and lower viscosity, which results in lower backpressure. shimadzu.comphenomenex.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components with good resolution. Detection is typically achieved using a UV detector, set at a wavelength where the phenyl ring of the molecule exhibits strong absorbance. This method is scalable and can be adapted for preparative separation to isolate pure quantities of the compound. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetonitrile (B145931) Derivatives

Parameter Description
Column Reversed-Phase C18 or Phenyl-Hexyl
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at ~254 nm

| Injection Volume | 5 - 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, identifying fractions during purification, and making a preliminary assessment of the purity of this compound. libretexts.org The technique is widely used due to its simplicity and speed. libretexts.orgresearchgate.net

The stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on an inert backing like glass or aluminum. researchgate.net A small spot of the sample is applied to the baseline of the plate. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, typically a mixture of organic solvents, ascends the plate by capillary action. hplc.sk

Separation occurs based on the compound's relative affinities for the stationary and mobile phases. Given the polar nature of the aminomethyl group in this compound, it will have a strong interaction with the silica gel. Therefore, a relatively polar solvent system is required to move the compound up the plate. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). mit.edu The ratio of these solvents is optimized to achieve a retention factor (Rf) value ideally between 0.2 and 0.8 for the target compound. libretexts.org

After development, the separated spots are visualized. Since the phenyl ring is a chromophore, visualization can be achieved non-destructively under UV light (at 254 nm). libretexts.org Alternatively, destructive chemical stains such as potassium permanganate (B83412) or ninhydrin (B49086) (which reacts with the primary amine) can be used to reveal the spots.

Table 2: Potential TLC Solvent Systems for this compound

Solvent System Polarity Application Notes
Ethyl Acetate / Hexane Low to Medium Good starting point; ratio adjusted based on spot migration.
Dichloromethane / Methanol Medium to High Useful for eluting more polar compounds; a small percentage of methanol significantly increases polarity.
Ethyl Acetate / Methanol Medium to High Another common combination for compounds with amine groups.

| Chloroform / Methanol / Ammonia (B1221849) | High | The addition of a base like ammonia can improve the spot shape of basic compounds by preventing streaking. |

Computational Chemistry and Molecular Modeling for Mechanistic and Structural Insights

Computational chemistry provides powerful tools for understanding the structural, electronic, and dynamic properties of this compound at an atomic level. These theoretical methods complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the fundamental properties of molecules. cuny.edu For this compound, DFT methods like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), can be employed to predict a range of molecular characteristics. researchgate.net

These calculations begin by optimizing the molecular geometry to find the lowest energy structure. researchgate.net From this optimized structure, various properties can be derived. Harmonic vibrational frequency calculations can predict the infrared (IR) spectrum, aiding in the interpretation of experimental spectra by assigning specific vibrational modes to absorption bands. researchgate.net The calculation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to support the analysis of experimental ¹H and ¹³C NMR data. researchgate.net

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP) surface can provide insights into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Table 3: Application of Quantum Chemical Calculations

Calculation Type Method/Basis Set Example Information Gained
Geometry Optimization DFT (B3LYP/6-311G(d)) Provides the most stable 3D structure, bond lengths, and bond angles.
Vibrational Frequencies DFT (B3LYP/6-311G(d)) Predicts the IR and Raman spectra, aiding in functional group identification.
NMR Chemical Shifts GIAO (B3LYP/6-311++G(d,p)) Calculates theoretical ¹H and ¹³C NMR spectra to assist in structural elucidation.
Frontier Molecular Orbitals (FMO) DFT Determines the HOMO-LUMO energy gap, indicating chemical reactivity and electronic transition properties.

| Molecular Electrostatic Potential (MESP) | DFT | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of molecular motion and intermolecular interactions. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the compound in various environments, such as in a crystal lattice or dissolved in a solvent.

To perform an MD simulation of this compound, a force field is required. A force field is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. Common force fields for organic molecules include GAFF, CHARMM, and OPLS. rsc.org

MD simulations can be used to investigate the conformational dynamics of the molecule, exploring how it flexes and rotates over time. nih.gov In the solid state, simulations can reproduce crystal structures and predict properties like thermal motion. rsc.org In solution, MD can reveal details about solvation, showing how solvent molecules arrange around the solute and mediate intermolecular interactions, including hydrogen bonding between the aminomethyl group and polar solvents. fau.eu These simulations offer insights into macroscopic properties by modeling the collective behavior of millions of atoms. fau.eu

Table 4: Common Force Fields for Organic Molecule Simulations

Force Field Description Typical Application
GAFF (General Amber Force Field) Designed to be compatible with the AMBER force fields for proteins and nucleic acids, suitable for general organic molecules. Drug-like molecules, organic liquids.
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Widely used for biomolecular simulations but also has robust parameter sets for a variety of organic compounds. Biomolecules and organic ligands.

| OPLS | (Optimized Potentials for Liquid Simulations) Developed specifically for modeling organic liquids and solutions, providing accurate descriptions of solvation. | Solvation studies, liquid properties. |

Theoretical Conformational Analysis

Theoretical conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.gov For a flexible molecule like this compound, different conformers arise from rotation around its single bonds. The key rotatable bonds are the C-C bond connecting the phenyl ring to the cyanomethyl group and the C-C bond between the phenyl ring and the aminomethyl group.

Quantum chemical methods are the primary tools for this analysis. mdpi.com A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. The minima on this energy profile correspond to stable conformers, while the maxima represent the energy barriers to rotation. rsc.org

For this compound, analysis would focus on the relative orientations of the aminomethyl and cyanomethyl groups with respect to the phenyl ring. These calculations can determine the most stable conformer in the gas phase. nih.gov To simulate behavior in solution, the Polarizable Continuum Model (PCM) can be incorporated to account for the stabilizing effects of a solvent, which can alter the relative populations of different conformers, especially if they have different dipole moments. nih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 5: Key Rotatable Bonds for Conformational Analysis

Bond Groups Involved Description of Rotation
Ar-CH₂CN Phenyl Ring — Cyanomethyl Group Determines the orientation of the acetonitrile moiety relative to the aromatic ring.
Ar-CH₂NH₂ Phenyl Ring — Aminomethyl Group Defines the position of the amino group relative to the plane of the phenyl ring.

| C-CH₂NH₂ | Methylene Carbon — Amino Group | Rotation around this bond alters the orientation of the lone pair on the nitrogen atom. |

Table 6: Compound Nomenclature

Compound Name
This compound
Acetonitrile
Ammonia
Ammonium formate
Chloroform
Dichloromethane
Ethyl acetate
Formic acid
Hexane
Methanol
Phosphoric acid
Potassium permanganate
Ninhydrin
(2-Aminophenyl)acetonitrile
2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile

Q & A

Basic Questions

Q. What are the key physicochemical properties and storage recommendations for 2-[4-(Aminomethyl)phenyl]acetonitrile?

  • Answer : The compound (CAS: 3544-25-0) has a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol. It should be stored in a dark, inert atmosphere at room temperature to prevent degradation. Stability data indicate that proper storage ensures integrity for extended periods .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A typical route involves nitrile group introduction via nucleophilic substitution or condensation reactions. For example, functionalization of 4-aminobenzyl derivatives with acetonitrile precursors under controlled pH and temperature conditions. Reaction optimization may require monitoring by TLC or HPLC to track intermediate formation .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Answer : X-ray crystallography (as demonstrated in related nitrile derivatives) provides definitive structural confirmation. Complementary techniques like FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, nitrile carbon at δ ~120 ppm) are critical for routine validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Answer : Full or fractional factorial designs systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ design evaluates three factors at two levels to identify interactions affecting yield. Post-hoc ANOVA analysis quantifies significance, reducing trial-and-error iterations .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and mass spectrometry data?

  • Answer : Cross-validate methods: HPLC-UV (λmax ~255 nm) quantifies major impurities, while LC-MS/MS detects trace isomers or degradation products. Adjust mobile phase composition (e.g., acetonitrile:water gradients) to enhance peak resolution. Calibration with certified reference standards minimizes instrumental drift .

Q. How can computational tools predict reaction pathways for derivatizing this compound?

  • Answer : Density Functional Theory (DFT) simulations model transition states and activation energies for proposed mechanisms (e.g., nucleophilic attack at the nitrile group). Software like Gaussian or ORCA integrates with cheminformatics platforms to screen feasible derivatives, prioritizing experimental validation .

Q. What methodologies elucidate degradation mechanisms under oxidative or thermal stress?

  • Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-HRMS identify degradation products. Radical trapping agents (e.g., BHT) or isotopic labeling (e.g., ¹⁸O₂) clarify pathways. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Answer : The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines for coupling with heterocycles (e.g., pyridines, thiazoles). Structural analogs in evidence (e.g., fentanyl derivatives) highlight its utility in designing bioactive molecules via SNAr or Pd-catalyzed cross-couplings .

Methodological Notes

  • Data Contradictions : Cross-platform validation (e.g., NMR vs. XRD) and meta-analysis of published datasets (e.g., conflicting melting points) mitigate inconsistencies .
  • Experimental Design : Integrate high-throughput screening with quantum mechanical modeling to prioritize synthetic routes .

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